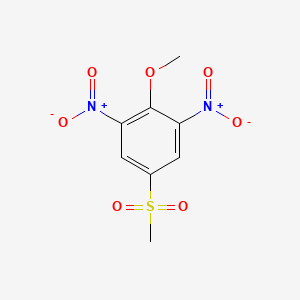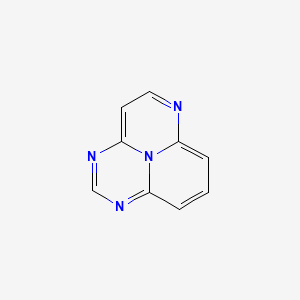![molecular formula C15H13NO2S B14677759 1-methylsulfanyl-3-[(Z)-2-(4-nitrophenyl)ethenyl]benzene CAS No. 33872-54-7](/img/structure/B14677759.png)
1-methylsulfanyl-3-[(Z)-2-(4-nitrophenyl)ethenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methylsulfanyl-3-[(Z)-2-(4-nitrophenyl)ethenyl]benzene is an organic compound characterized by the presence of a methylsulfanyl group and a nitrophenyl group attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-methylsulfanyl-3-[(Z)-2-(4-nitrophenyl)ethenyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methylsulfanylbenzene and 4-nitrobenzaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve large-scale reactions in reactors with precise temperature and pressure control to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
1-methylsulfanyl-3-[(Z)-2-(4-nitrophenyl)ethenyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, where the methylsulfanyl group can be replaced by other functional groups using appropriate reagents.
Applications De Recherche Scientifique
1-methylsulfanyl-3-[(Z)-2-(4-nitrophenyl)ethenyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-methylsulfanyl-3-[(Z)-2-(4-nitrophenyl)ethenyl]benzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, resulting in changes in cellular processes such as signal transduction, gene expression, and metabolism.
Comparaison Avec Des Composés Similaires
1-methylsulfanyl-3-[(Z)-2-(4-nitrophenyl)ethenyl]benzene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-methylsulfanyl-4-(3-nitrophenyl)benzene and 1-methylsulfanyl-2-(4-nitrophenyl)ethenylbenzene share structural similarities.
Uniqueness: The specific arrangement of functional groups in this compound imparts unique chemical and biological properties, making it distinct from other related compounds.
Propriétés
Numéro CAS |
33872-54-7 |
|---|---|
Formule moléculaire |
C15H13NO2S |
Poids moléculaire |
271.3 g/mol |
Nom IUPAC |
1-methylsulfanyl-3-[(Z)-2-(4-nitrophenyl)ethenyl]benzene |
InChI |
InChI=1S/C15H13NO2S/c1-19-15-4-2-3-13(11-15)6-5-12-7-9-14(10-8-12)16(17)18/h2-11H,1H3/b6-5- |
Clé InChI |
ZZEHPBJCUPEGPI-WAYWQWQTSA-N |
SMILES isomérique |
CSC1=CC=CC(=C1)/C=C\C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
CSC1=CC=CC(=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Propan-2-yl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B14677679.png)
![Methyl N-[(benzyloxy)carbonyl]-beta-alanylvalinate](/img/structure/B14677680.png)




![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(2-methylbenzene)](/img/structure/B14677700.png)




![[1,1-Bis(ethylsulfanyl)propyl]benzene](/img/structure/B14677712.png)


